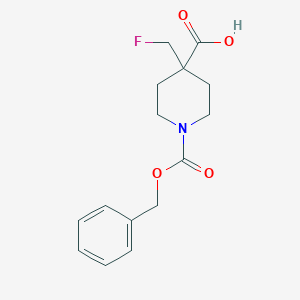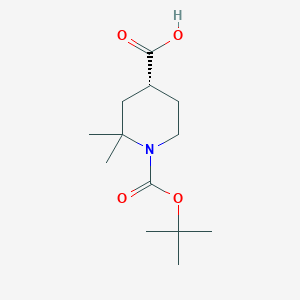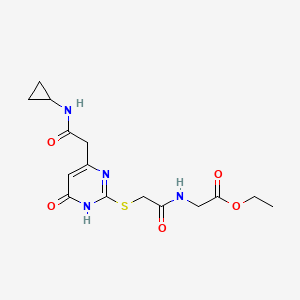![molecular formula C16H12F3N3S B2850894 6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 893754-28-4](/img/structure/B2850894.png)
6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C16H12F3N3S and its molecular weight is 335.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Characterization of Insecticides
Sulfoxaflor Development : The compound sulfoxaflor, which shares structural similarities with the queried chemical, was identified through the investigation of the sulfoximine functional group, leading to the development of a new class of insect control agents termed sulfoximines. Sulfoxaflor shows broad-spectrum efficacy against various sap-feeding insects, including aphids, whiteflies, and hoppers, with no observed cross-resistance to neonicotinoids, suggesting a unique mode of action and metabolic profile (Zhu et al., 2011).
Mode of Action and Efficacy
Sulfoximine Insecticides : Sulfoxaflor and other sulfoximine insecticides function as agonists at insect nicotinic acetylcholine receptors (nAChRs), distinct from other nAChR agonists like neonicotinoids. This unique interaction contributes to their effectiveness against resistant insect pests, providing a new tool for managing resistance in agricultural pests (Sparks et al., 2013).
Synthesis Methods
Synthesis of Pyridines and 1,4-Dihydropyridines : Research into the synthesis of medicinally relevant scaffolds has led to the development of methods for preparing pyridines and 1,4-dihydropyridines, utilizing reactions that may relate to or inspire synthetic routes for compounds like 6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile. These methods emphasize the versatility and medicinal utility of these heterocyclic compounds (Evdokimov et al., 2006).
Applications in Medicinal Chemistry
Antitubercular Pyridine Derivatives : The synthesis and evaluation of various pyridine derivatives, including those with sulfanyl groups, have shown potential in antimicrobial and antitubercular applications. Specifically, compounds exhibiting minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis indicate the potential for developing new treatments for tuberculosis (Manikannan et al., 2010).
Properties
IUPAC Name |
6-cyclopropyl-2-(pyridin-2-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)13-7-14(10-4-5-10)22-15(12(13)8-20)23-9-11-3-1-2-6-21-11/h1-3,6-7,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVJUDSQUTPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850811.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)

![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)


![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)

![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2850829.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)
![N-[4-Methyl-5-[[5-(3-methylbutyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2850832.png)
